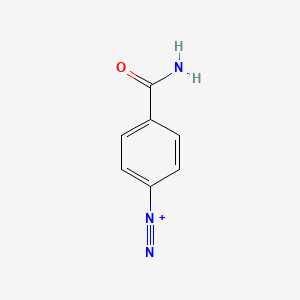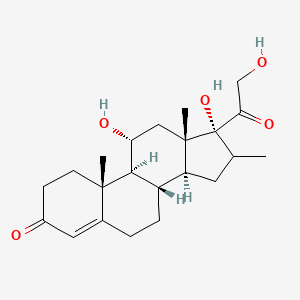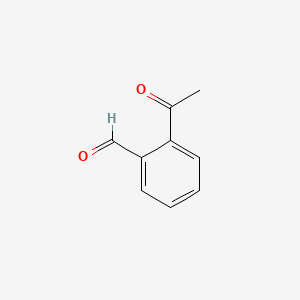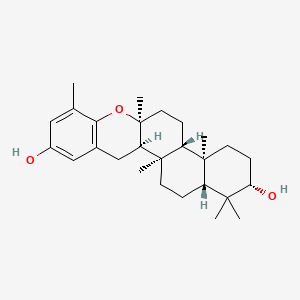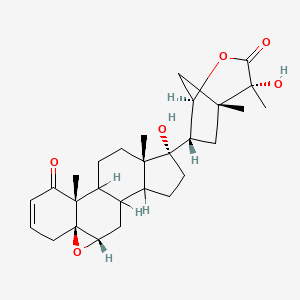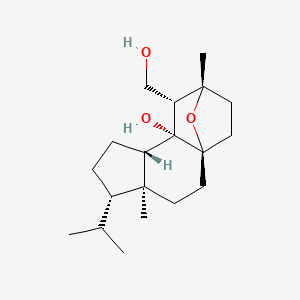
Yaretol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yaretol is a natural product found in Azorella madreporica with data available.
Scientific Research Applications
Azorellane Diterpenes from Azorella Cryptantha
A study on Azorella cryptantha, a plant that yielded diterpenes such as azorellolide and dihydroazorellolide, revealed the presence of yaretol. This compound is notable for its unique carbon skeleton, potentially originating from the rearrangement of the mulinane skeleton. This research suggests potential pharmacological applications due to its unique chemical structure (Colloca et al., 2004).
Pharmaco-toxicological Study of Diterpenoids
Research conducted on Azorella compacta, Azorella yareta, and Laretia acaulis, which traditionally have been used for treating various ailments, included a study of this compound among other diterpenoids. This study aimed to validate their medicinal use and discover new molecules with anti-inflammatory and analgesic effects. The results supported the traditional use of these species, affirming their anti-inflammatory and analgesic properties, thereby justifying their use in folk medicine (Delporte et al., 2003).
Diterpenoids from Azorella Yareta and Their Trichomonicidal Activities
A study focusing on the aerial parts of Azorella yareta Hauman identified diterpenoids, including this compound, with trichomonicidal activity. The isolation of these compounds suggests a potential application in treating trichomoniasis, a common parasitic infection (Loyola et al., 2001).
Observations on Azorella Compacta (Umbelliferae)
While not directly studying this compound, this research provides insights into the growth and environmental adaptation of Azorella compacta, or yareta. Understanding the plant's ecology can indirectly inform the potential sustainable harvesting or cultivation of this compound-containing plants (Ralph, 1978).
properties
Molecular Formula |
C19H32O3 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(1R,4S,5S,8S,9R,10S,11S)-10-(hydroxymethyl)-4,11-dimethyl-5-propan-2-yl-14-oxatetracyclo[9.2.1.01,9.04,8]tetradecan-9-ol |
InChI |
InChI=1S/C19H32O3/c1-12(2)13-5-6-14-16(13,3)7-9-18-10-8-17(4,22-18)15(11-20)19(14,18)21/h12-15,20-21H,5-11H2,1-4H3/t13-,14-,15+,16-,17-,18+,19+/m0/s1 |
InChI Key |
AYLBIXSXMOMHSY-LWWDEJTHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]34[C@@]2([C@@H]([C@@](O3)(CC4)C)CO)O)C |
SMILES |
CC(C)C1CCC2C1(CCC34C2(C(C(O3)(CC4)C)CO)O)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC34C2(C(C(O3)(CC4)C)CO)O)C |
synonyms |
yaretol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



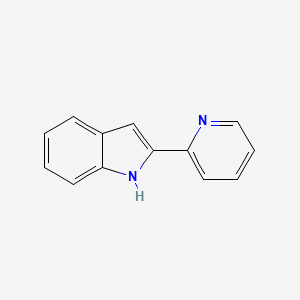
![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylpropanoate](/img/structure/B1198532.png)
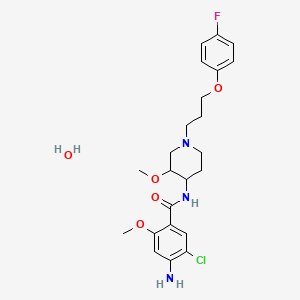
![4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1198536.png)
![N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester](/img/structure/B1198537.png)
![2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide](/img/structure/B1198538.png)
![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)
